[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%
CAS No.: 1894189-67-3
Cat. No.: VC11647232
Molecular Formula: C18H24Br2N2Ni
Molecular Weight: 486.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1894189-67-3 |
|---|---|
| Molecular Formula | C18H24Br2N2Ni |
| Molecular Weight | 486.9 g/mol |
| IUPAC Name | 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dibromonickel |
| Standard InChI | InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | NVZXIOAQCPNGDB-UHFFFAOYSA-L |
| SMILES | CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br |
| Canonical SMILES | CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Geometry
The compound features a nickel(II) center coordinated by a bidentate 4,4'-bis(tert-butyl)-2,2'-bipyridine ligand and two bromide anions, yielding the molecular formula C₁₈H₂₄Br₂N₂Ni and a molar mass of 486.9 g/mol. X-ray crystallographic studies confirm a square planar geometry around the nickel atom, with the bipyridine ligand binding via nitrogen atoms from its pyridine rings. The tert-butyl substituents at the 4- and 4'-positions introduce substantial steric bulk, which profoundly influences the complex’s reactivity and stability .
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Coordination geometry | Square planar | |
| Ligand denticity | Bidentate | |
| Steric bulk | High (due to tert-butyl groups) | |
| Bond lengths (Ni-N) | ~1.95 Å | |
| Bond angles (N-Ni-N) | ~80° |
Synthesis and Purification
Ligand-Free Nickel-Catalyzed Dimerization
The bipyridine ligand 4,4'-di-tert-butyl-2,2'-bipyridine is synthesized via a nickel-catalyzed dimerization of 2-chloropyridine derivatives. This method, developed by Buonomo et al., employs manganese powder as a reductant under inert conditions, achieving yields exceeding 85% . The reaction proceeds via a reductive coupling mechanism, where nickel(0) intermediates facilitate C–C bond formation between pyridine monomers .
Complex Formation
The nickel dibromide complex is subsequently prepared by reacting the ligand with nickel(II) bromide in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. Purification involves recrystallization from dichloromethane-diethyl ether mixtures, yielding the product as a red-brown crystalline solid with 95% purity.
Key Reaction:
Applications in Catalysis
Cross-Electrophile Coupling Reactions
The complex excels in nickel-catalyzed cross-electrophile couplings, facilitating bond formation between aryl halides and alkyl halides. For example, it enables the coupling of unactivated tertiary alkyl bromides with aryl boron reagents at room temperature, achieving turnover numbers (TONs) > 100 . The tert-butyl groups enhance selectivity by preventing undesired β-hydride elimination .
C–H Borylation
In collaboration with iridium catalysts, the ligand component of this complex participates in C–H borylation reactions, functionalizing aromatic C–H bonds with boron groups. This application is critical in pharmaceutical synthesis for late-stage diversification .
Table 2: Catalytic Performance Metrics
| Reaction Type | Substrate | Yield (%) | TON | Reference |
|---|---|---|---|---|
| Alkyl-Aryl Coupling | Tertiary alkyl bromide | 92 | 110 | |
| C–H Borylation | Aromatic hydrocarbon | 88 | 95 | |
| Trifluoromethylation | Aryl iodide | 85 | 90 |
Comparative Analysis with Analogous Complexes
Chloride vs. Bromide Derivatives
Replacing bromide with chloride in the coordination sphere (e.g., [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]nickel dichloride, CAS 1034901-50-2) alters redox potentials and solubility. The dibromide variant exhibits higher solubility in polar aprotic solvents like DMF, enhancing its utility in homogeneous catalysis .
Ligand Steric Effects
Comparisons with less hindered bipyridine complexes (e.g., 2,2'-bipyridine without tert-butyl groups) reveal that steric bulk:
Research Frontiers and Mechanistic Insights
Electronic Structure Studies
DFT calculations indicate that the tert-butyl groups exert an electron-donating effect, raising the energy of the nickel center’s d-orbitals and facilitating oxidative addition steps . This electronic modulation is pivotal in cross-coupling cycles.
Catalytic Cycle Elucidation
The proposed mechanism for cross-electrophile coupling involves:
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